![molecular formula C14H12N2O B1302444 5-(6-methoxy-2-naphthyl)-1H-pyrazole CAS No. 258518-56-8](/img/structure/B1302444.png)
5-(6-methoxy-2-naphthyl)-1H-pyrazole
Overview
Description
“5-(6-methoxy-2-naphthyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Methoxy-2-naphthaldehyde, a related compound, can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . It may also be used in the synthesis of various chalcone derivatives .
Scientific Research Applications
Optical Properties and Fluorescence
The research on pyrazoline derivatives, including compounds like 5-(6-methoxy-2-naphthyl)-1H-pyrazole, has shown significant findings in the field of optical properties and fluorescence. For instance, studies have reported the synthesis of novel pyrazoline derivatives exhibiting distinct optical–physical properties. One such compound demonstrated fluorescent emissions attributable to 6-methoxy-2-naphthyl chromophores, indicating potential applications in fluorescence-based technologies and materials science (Feng et al., 2018).
Synthesis and Characterization
The synthesis and characterization of pyrazoline derivatives have been a focus of many studies. This includes the development of new synthesis methods for 5-phenyl and 5-(2-naphthyl)-4-amino-3-(ethoxymethyl)-1H-pyrazoles, showcasing the adaptability and versatility of these compounds in chemical synthesis (Lyubyashkin et al., 2016).
properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJAVRXSBWYMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372393 | |
Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(6-methoxy-2-naphthyl)-1H-pyrazole | |
CAS RN |
258518-56-8 | |
Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.